molecular formula C7H4BrIO2 B1286127 3-Bromo-4-iodobenzoic acid CAS No. 249647-25-4

3-Bromo-4-iodobenzoic acid

Cat. No.: B1286127
CAS No.: 249647-25-4
M. Wt: 326.91 g/mol
InChI Key: XTSUGBHLVDLGFX-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4BrIO2 and its molecular weight is 326.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Free P-C Coupling Reactions

3-Bromo-4-iodobenzoic acid has been utilized in catalyst-free phosphorus-carbon (P-C) coupling reactions with diarylphosphine oxides. This process, conducted under microwave irradiation in water, leads to the formation of phosphinoylbenzoic acids. These acids can then be converted into their respective ethyl esters, showcasing the chemical's utility in organic synthesis and transformations (Jablonkai & Keglevich, 2015).

Halogen-Bonding in Coordination Polymers

The synthesis and study of a uranyl coordination polymer featuring this compound revealed interesting luminescent and vibrational properties. This coordination polymer, formed through bifurcated halogen-bonding interactions with uranyl oxo atoms, exemplifies the compound's role in creating novel materials with unique properties (Kalaj, Carter, & Cahill, 2017).

Synthesis of Pharmaceutical Compounds

This compound has been employed in the synthesis of thromboxane receptor antagonists. This application is significant in the field of medicinal chemistry, where it is used as a starting material or intermediate for synthesizing complex therapeutic molecules (W. & Mason, 1998).

Thermodynamic Studies

Studies on the thermodynamic properties of halobenzoic acids, including variants like this compound, have been conducted. These investigations provide insights into the physical properties such as sublimation enthalpies and vapor pressures, crucial for understanding the compound's behavior in different states (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Safety and Hazards

3-Bromo-4-iodobenzoic acid is associated with several safety hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

3-bromo-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSUGBHLVDLGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586348
Record name 3-Bromo-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249647-25-4
Record name 3-Bromo-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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